molecular formula C13H17F3N4O2S B6484025 N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide CAS No. 2549038-57-3

N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide

Cat. No.: B6484025
CAS No.: 2549038-57-3
M. Wt: 350.36 g/mol
InChI Key: HNRKLCPIVQJTHT-UHFFFAOYSA-N
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Description

The compound "N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide" is a sulfonamide derivative featuring a pyrimidine core substituted with a trifluoromethyl group, an azetidine ring, and a cyclopropane sulfonamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the azetidine and cyclopropane rings contribute to conformational rigidity, which may improve binding selectivity .

Properties

IUPAC Name

N-methyl-N-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2S/c1-19(23(21,22)10-2-3-10)5-9-6-20(7-9)12-4-11(13(14,15)16)17-8-18-12/h4,8-10H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRKLCPIVQJTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other sulfonamide-pyrimidine hybrids, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57 in ). Key differences include:

Core Structure: The target compound uses an azetidine ring linked to pyrimidine, whereas Example 57 employs a pyrazolo[3,4-d]pyrimidine scaffold. The cyclopropane sulfonamide group in the target compound replaces the benzene sulfonamide in Example 55. Cyclopropanes offer enhanced stereochemical control and metabolic resistance compared to aromatic systems .

Substituents :

  • The trifluoromethyl group on the pyrimidine in the target compound differs from the 5-fluoro and 3-fluorophenyl groups in Example 56. Trifluoromethyl is more electron-withdrawing, which may influence binding interactions in hydrophobic enzyme pockets .

Physicochemical Properties :

  • Example 57 has a higher molecular weight (616.9 g/mol) and melting point (211–214°C) compared to the target compound, which likely has a lower molecular weight due to its compact azetidine and cyclopropane groups. Lower molecular weight could improve bioavailability .

Activity Comparison (Hypothetical)

While direct activity data for the target compound is unavailable in the provided evidence, structural analogs like Example 57 show inhibitory activity against kinases or proteases. The azetidine and cyclopropane motifs in the target compound may enhance selectivity for specific isoforms of these enzymes compared to bulkier analogs .

Data Tables

Table 1: Structural Comparison

Feature Target Compound Example 57 ()
Core Heterocycle Pyrimidine + Azetidine Pyrazolo[3,4-d]pyrimidine + Chromene
Sulfonamide Group Cyclopropane sulfonamide Benzene sulfonamide (N-isopropyl)
Fluorinated Substituents Trifluoromethyl (pyrimidine) 5-Fluoro (chromene), 3-Fluorophenyl
Molecular Weight (g/mol) ~450–500 (estimated) 616.9
Melting Point Not reported 211–214°C

Research Findings and Limitations

Synthetic Feasibility : The azetidine and cyclopropane rings in the target compound may require specialized synthetic routes (e.g., ring-opening or strain-driven cyclization), whereas Example 57 uses a more conventional Suzuki coupling approach .

Bioactivity Gaps: No direct bioactivity data for the target compound is available in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

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